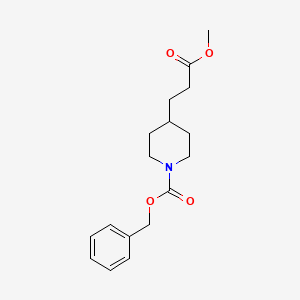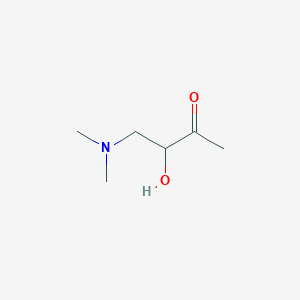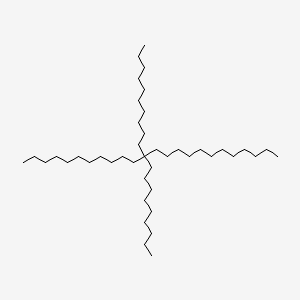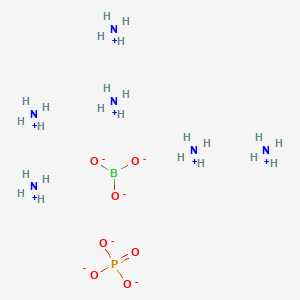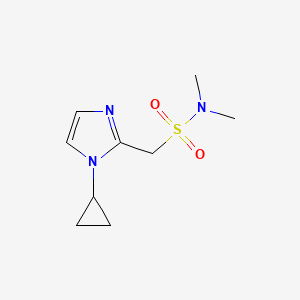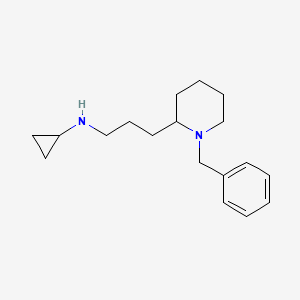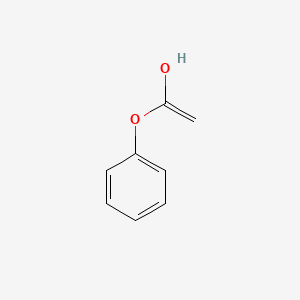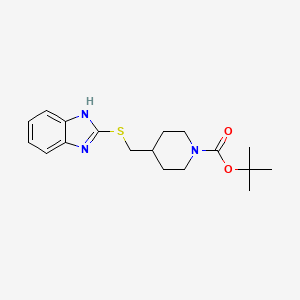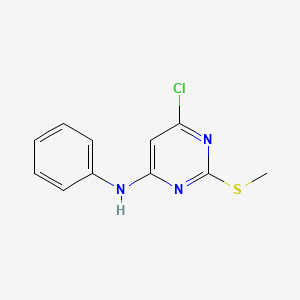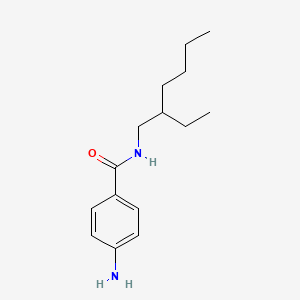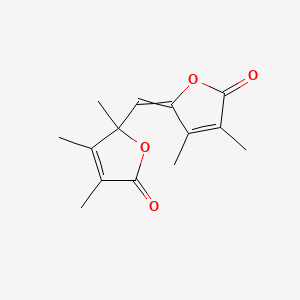
Agn-PC-0jtqio
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0jtqio is a chemical compound with the molecular formula C14H16O4. It contains 34 atoms, including 16 hydrogen atoms, 14 carbon atoms, and 4 oxygen atoms . This compound is part of a class of organic molecules that have significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Agn-PC-0jtqio would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and continuous flow reactors may also be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0jtqio can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Agn-PC-0jtqio has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and effects on various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Agn-PC-0jtqio involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing cellular processes. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Agn-PC-0jtqio include other organic molecules with similar structures and functional groups. Examples include:
- AGN-PC-0CUK9P: A compound related to PPI21, showing affinity for RET and VEGFR2 .
- Other pyranocoumarins and polyacetylenes with similar chemical properties.
Uniqueness
This compound is unique due to its specific molecular structure and the resulting chemical and biological properties. Its distinct combination of atoms and functional groups allows it to participate in unique reactions and exhibit specific biological activities that differentiate it from other similar compounds.
Properties
CAS No. |
56248-63-6 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
5-[(3,4-dimethyl-5-oxofuran-2-ylidene)methyl]-3,4,5-trimethylfuran-2-one |
InChI |
InChI=1S/C14H16O4/c1-7-8(2)12(15)17-11(7)6-14(5)10(4)9(3)13(16)18-14/h6H,1-5H3 |
InChI Key |
SBSQCWXPECQIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC1=CC2(C(=C(C(=O)O2)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


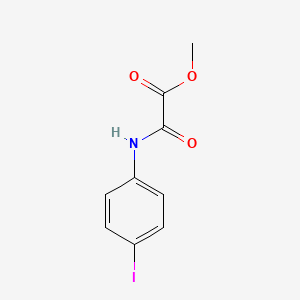
![3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13960099.png)
